4-aminotetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
4-Aminotetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a white crystalline powder or solid that is slightly soluble in water and some organic solvents . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
It’s possible that it interacts with certain enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid can be synthesized through the reaction of nitrogen-containing tetracyclic compounds with carbonyl compounds . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Aminotetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-aminotetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various biochemical reactions. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
- 4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid
Comparison: this compound is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to its similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-aminooxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPQQHHTHKSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370286 | |
Record name | 4-aminotetrahydro-2H-pyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39124-20-4 | |
Record name | 4-aminotetrahydro-2H-pyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminooxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-4-tetrahydropyrancarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA6UM8GBA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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